N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC9578168
Molecular Formula: C17H15ClN4O2
Molecular Weight: 342.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15ClN4O2 |
|---|---|
| Molecular Weight | 342.8 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-15-9-4-3-8-14(15)18)20-21-22(11)12-6-5-7-13(10-12)24-2/h3-10H,1-2H3,(H,19,23) |
| Standard InChI Key | QUYMVPXNWKFJQY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3Cl |
Introduction
N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound characterized by its unique triazole structure. It has garnered attention in the field of pharmacology due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This compound is identified by the CAS number 924840-46-0 and has a molecular formula of C17H15ClN4O2, with a molecular weight of 342.8 g/mol .
Synthesis and Preparation
The synthesis of N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to achieve the desired product yield and purity. While detailed synthesis protocols are not widely published, the compound's preparation likely involves the use of azide and alkyne precursors in a click chemistry reaction, followed by carboxamide formation.
Biological Activities and Potential Applications
Research indicates that N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits notable biological activities, particularly in the realm of oncology. It has shown potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth. Additionally, it may possess anti-inflammatory and antimicrobial properties, making it a candidate for further therapeutic exploration.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(4-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | 927639-95-0 | Similar triazole structure with different halogen substitution |
| 2-(2-chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole | 29864-31-1 | Contains imidazole instead of triazole; potential for different biological activity |
| 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | 1260621-72-4 | Incorporates thiazole which may alter pharmacological properties |
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